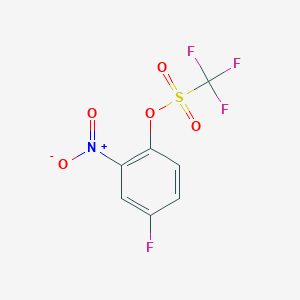

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a potent chemical compound used in diverse scientific research. It may be used as a triflating agent in the synthesis of aryl triflates . It can also be used as a reagent in the synthesis of aryl nonaflate .

Synthesis Analysis

This compound can be used as a triflating agent in the synthesis of aryl triflates . It can also be used as a reagent in the synthesis of aryl nonaflate . Furthermore, it can be used for palladium-catalyzed coupling reactions with different substrates .Molecular Structure Analysis

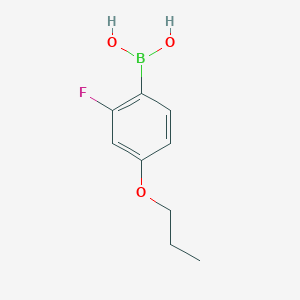

The molecular formula of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is C7H3F4NO5S . Its molecular weight is 289.16 . The InChI code is 1S/C7H3F4NO5S/c8-4-1-2-6 (5 (3-4)12 (13)14)17-18 (15,16)7 (9,10)11/h1-3H .Chemical Reactions Analysis

As a reagent, 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate can be used in various chemical reactions. For instance, it can be used in the synthesis of aryl triflates and aryl nonaflate . It can also be used for palladium-catalyzed coupling reactions with different substrates .Physical And Chemical Properties Analysis

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a solid at ambient temperature . The storage temperature is ambient .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Fluorinated Compounds 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate plays a crucial role in the synthesis of fluorinated compounds due to its ability to introduce fluorine atoms into organic molecules, enhancing their chemical and physical properties. The development of direct fluorination technology, as demonstrated by Kobayashi et al. (2003), includes the successful application of elemental fluorine for the synthesis of 4-fluoro-1,3-dioxolan-2-one, an additive for lithium ion batteries, highlighting the compound's significance in improving materials for energy storage solutions (Kobayashi et al., 2003).

Catalytic Applications The versatility of 4-fluoro-2-nitrophenyl trifluoromethanesulfonate extends to its use as a precursor in catalytic processes. Ishihara et al. (1996) demonstrated the exceptional catalytic activity of scandium trifluoromethanesulfonate, derived from similar compounds, in the acylation of alcohols with acid anhydrides. This showcases the compound's role in facilitating efficient synthetic routes for organic chemistry, especially in esterification reactions that are pivotal in pharmaceutical and chemical industries (Ishihara et al., 1996).

Development of Fluorination Reagents The research by Umemoto et al. (2021) on N-F fluorinating agents outlines the historical progression and application of various fluorinating compounds, including 4-fluoro-2-nitrophenyl trifluoromethanesulfonate. These agents have revolutionized organic synthesis by providing safer and more efficient methodologies for introducing fluorine atoms into molecules, thereby expanding the toolbox for drug discovery and materials science (Umemoto et al., 2021).

Photoactivity Enhancement in Materials Huang et al. (2016) highlighted the application of trifluoromethanesulfonic acid vapor-assisted solid-phase synthesis to create covalent triazine frameworks with enhanced visible light photoactivity. This innovative approach, utilizing the structural benefits of fluorinated reagents, opens new avenues for developing materials with potential applications in photocatalysis and solar energy conversion, underscoring the compound's contribution to advancing renewable energy technologies (Huang et al., 2016).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-nitrophenyl trifluoromethanesulfonate, are known to act as triflating agents in the synthesis of aryl triflates .

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in various chemical reactions. It is used in the synthesis of aryl triflates and aryl nonaflates . It can also act as a reagent for palladium-catalyzed coupling reactions with different substrates .

Result of Action

Its primary known use is as a reagent in chemical synthesis .

Propiedades

IUPAC Name |

(4-fluoro-2-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO5S/c8-4-1-2-6(5(3-4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQXVKTUCAMOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)